

Application Note: Quantification of Maleate by High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Maleate

Cat. No.: B1232345

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Introduction

Maleate is a common counter-ion used in the formulation of numerous active pharmaceutical ingredients (APIs). Accurate and reliable quantification of **maleate** is crucial for quality control, ensuring correct stoichiometry, and monitoring stability of drug substances and products. This application note provides a detailed protocol for the quantification of **maleate** using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is simple, accurate, and precise, making it suitable for routine analysis in a quality control environment.

Principle

This method utilizes reversed-phase chromatography to separate maleic acid from other components in the sample matrix. A C18 column is used as the stationary phase, which retains analytes based on their hydrophobicity. The mobile phase consists of a polar mixture of aqueous phosphoric acid and methanol. The acidic mobile phase ensures that maleic acid is in its protonated form, allowing for consistent retention on the non-polar stationary phase. Quantification is achieved by monitoring the UV absorbance of maleic acid at an appropriate wavelength.

Materials and Reagents

- Maleic acid reference standard (purity \geq 99.5%)
- Methanol, HPLC grade
- Phosphoric acid (H_3PO_4), analytical grade
- Water, HPLC grade or Milli-Q
- Sample containing **maleate**
- 0.45 μm membrane filters (e.g., nylon or PVDF)

Instrumentation and Chromatographic Conditions

- HPLC System: An isocratic HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[1]
- Mobile Phase: A mixture of 0.1% aqueous phosphoric acid and methanol (90:10 v/v).[2]
- Flow Rate: 0.75 mL/min.[2]
- Column Temperature: Ambient
- Detection Wavelength: 210-215 nm is often effective for **maleate**, though other wavelengths such as 254 nm have also been used successfully.[2][3]
- Injection Volume: 20 μL

Experimental Protocols

Preparation of Mobile Phase

To prepare 1 L of the mobile phase, add 1.0 mL of concentrated phosphoric acid to 900 mL of HPLC grade water and mix well. Then, add 100 mL of HPLC grade methanol and mix thoroughly. Degas the mobile phase using sonication or vacuum filtration before use.

Preparation of Standard Solutions

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of maleic acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Preparation of Sample Solutions

Accurately weigh a portion of the sample expected to contain a known amount of **maleate** and transfer it to a volumetric flask of appropriate size. Dissolve the sample in the mobile phase, using sonication if necessary. Dilute to the mark with the mobile phase to achieve a final concentration of **maleate** within the calibration range. Filter the sample solution through a 0.45 µm membrane filter before injection into the HPLC system.

Analysis Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject 20 µL of each standard solution and the sample solution(s) into the HPLC system.
- Record the chromatograms and measure the peak area for **maleate**.
- Construct a calibration curve by plotting the peak area versus the concentration of the maleic acid standard solutions.
- Determine the concentration of **maleate** in the sample solution from the calibration curve.

Data Presentation

The performance of the HPLC method for **maleate** quantification is summarized in the table below. The data is based on a validated method for the analysis of aliphatic acids, including maleic acid.^[2]

Parameter	Result
Linearity (R^2)	≥ 0.99
Accuracy (% Recovery)	54.72% to 99.70%
Precision (RSD%)	Typically < 2% for repeatability
Limit of Detection (LOD)	Method dependent, can be calculated as $3.3 * (SD/S)$
Limit of Quantification (LOQ)	Method dependent, can be calculated as $10 * (SD/S)$

SD = Standard Deviation of the response; S = Slope of the calibration curve.

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC method development and validation for **maleate** quantification.



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Caption: Workflow for HPLC quantification of **maleate**.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust technique for the quantification of **maleate** in various samples, including pharmaceutical formulations. The method is straightforward to implement and provides accurate and precise results, making it an essential tool for quality control and drug development professionals. Adherence to the detailed protocols will ensure the generation of high-quality data for the assessment of **maleate** content.

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